molecular formula C24H24FNO3 B14992295 10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B14992295
M. Wt: 393.4 g/mol
InChI Key: AXNDMPJERZTQTJ-UHFFFAOYSA-N
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Description

The compound 10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic molecule featuring a fluorophenyl group, a methyl group, and a hexahydrobenzochromenooxazin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl ethyl precursor, followed by cyclization and functional group modifications to achieve the final structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the fluorophenyl site.

Scientific Research Applications

10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the hexahydrobenzochromenooxazin core provides structural stability and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Ethyl 4-fluorobenzoate
  • 4-fluoro-N-methylbenzamide

Uniqueness

Compared to similar compounds, 10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one stands out due to its unique hexahydrobenzochromenooxazin core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C24H24FNO3

Molecular Weight

393.4 g/mol

IUPAC Name

10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H24FNO3/c1-15-22-17(12-21-19-4-2-3-5-20(19)24(27)29-23(15)21)13-26(14-28-22)11-10-16-6-8-18(25)9-7-16/h6-9,12H,2-5,10-11,13-14H2,1H3

InChI Key

AXNDMPJERZTQTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CCC5=CC=C(C=C5)F

Origin of Product

United States

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